

An In-Depth Technical Guide to 1,3-Dioctanoin: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dioctanoin*

Cat. No.: *B3424662*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioctanoin, a diacylglycerol (DAG) comprised of a glycerol backbone esterified with two octanoic acid chains at the sn-1 and sn-3 positions, is a molecule of significant interest in various scientific fields.[1] As a medium-chain triglyceride (MCT), it possesses unique physicochemical properties that make it a valuable excipient in pharmaceutical formulations, particularly in lipid-based drug delivery systems designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[2] Furthermore, as a diacylglycerol, **1,3-dioctanoin** plays a role in cellular signaling pathways, primarily through the activation of protein kinase C (PKC), making it a subject of study in metabolic research. This technical guide provides a comprehensive overview of the physical and chemical properties of **1,3-dioctanoin**, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in research and drug development.

Physicochemical Properties

1,3-Dioctanoin is typically supplied as a neat, colorless to pale yellow oil or liquid at room temperature.[1][3] Key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of 1,3-Dioctanoin

Property	Value	Reference(s)
CAS Number	1429-66-9	[1][4]
Molecular Formula	C ₁₉ H ₃₆ O ₅	[1][4]
Molecular Weight	344.49 g/mol	[1][4]
Physical State	Neat oil / Liquid	[1][3]
Melting Point	< 4 °C	
Boiling Point	439.9 ± 12.0 °C (Predicted)	
Density	0.992 ± 0.06 g/cm ³ (Predicted)	
Purity	>99% (Commercially available)	[5]
Storage	-20°C in a freezer	[1][5]
Stability	≥ 4 years at -20°C	[1]

Table 2: Solubility of 1,3-Dioctanoin

Solvent	Solubility	Reference(s)
Chloroform	10 mg/mL	[1]
Dimethylformamide (DMF)	30 mg/mL	[1]
Dimethyl sulfoxide (DMSO)	1 mg/mL	[1]
Ethanol	10 mg/mL	[1]
DMF:PBS (pH 7.2) (1:2)	0.33 mg/mL	[1]
Water	Insoluble	[3]

Table 3: Spectroscopic and Chromatographic Data

Technique	Data	Reference(s)
^1H NMR	See Section 3.3 for details.	[6][7][8][9][10]
^{13}C NMR	See Section 3.3 for details.	[6][7][8][9][10]
Mass Spectrometry (GC-MS)	Electron Ionization (EI) mass spectrum available.	[11]
Gas Chromatography	Retention index data available.	[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of 1,3-dioctanoin.

Enzymatic Synthesis of 1,3-Dioctanoin

Enzymatic synthesis is a highly specific and efficient method for producing 1,3-diacylglycerols. The following protocol is based on the direct esterification of glycerol with octanoic acid using an immobilized 1,3-specific lipase.

Materials:

- Glycerol ($\geq 99\%$ purity)
- Octanoic acid
- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)
- Reaction vessel (e.g., pear-shaped flask)
- Vacuum pump and air/nitrogen bubbling system
- Temperature-controlled incubator/shaker

Procedure:

- **Reactant Preparation:** In a 50 mL pear-shaped flask, combine 10 mmol of glycerol and 20 mmol of octanoic acid.
- **Enzyme Addition:** Add the immobilized lipase at a concentration of 5% (w/w) of the total reactants.
- **Reaction Conditions:** Incubate the mixture at 50°C with constant stirring. To shift the equilibrium towards product formation by removing the water produced during esterification, apply a vacuum (e.g., 4 mm Hg) and bubble air or nitrogen through the reaction mixture.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the free fatty acid content by titration with KOH.
- **Reaction Termination:** Once the desired conversion is reached (typically after 3-6 hours), terminate the reaction by filtering out the immobilized enzyme.
- **Purification:** The resulting product mixture, containing 1,3-**dioctanoin**, monoglycerides, triglycerides, and unreacted fatty acids, can be purified as described in Section 2.2.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a suitable method for the purification and analysis of diacylglycerols.

Instrumentation:

- HPLC system with a UV or evaporative light scattering detector (ELSD)
- Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

- A common mobile phase for diacylglycerol separation is a gradient of acetonitrile and acetone.
- An isocratic elution with 100% acetonitrile can also be effective for separating 1,2- and 1,3-diacylglycerol isomers.[\[12\]](#)

Sample Preparation:

- Dissolve the crude reaction mixture in a suitable solvent such as hexane or a mixture of hexane and isopropanol.
- Filter the sample through a 0.45 µm syringe filter before injection.

General HPLC Procedure:

- Equilibrate the column with the initial mobile phase composition.
- Inject the prepared sample onto the column.
- Run the gradient or isocratic method to separate the components.
- Detect the eluting compounds using a UV detector (at around 205 nm) or an ELSD.
- Collect the fraction corresponding to **1,3-diocetanol** based on the retention time of a standard.

Analytical Characterization

GC-MS is a powerful technique for the identification and quantification of **1,3-diocetanol**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Capillary column suitable for lipid analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

GC Parameters (Example):

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection Volume: 1 µL.
- Inlet Temperature: 280-300°C.
- Oven Temperature Program:

- Initial temperature: 50°C, hold for 1 min.
- Ramp to 320°C at 10°C/min.
- Hold at 320°C for 2 min.
- MS Parameters:
 - Ionization Energy: 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Scan Range: m/z 40-1000.

The identification of 1,3-**dioctanoin** is confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum with a library database (e.g., NIST).^[5]^[13]

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of 1,3-**dioctanoin**.

Sample Preparation:

- Dissolve 20-25 mg of the purified 1,3-**dioctanoin** in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

¹H NMR (500 MHz, CDCl₃):

- The spectrum will show characteristic signals for the glycerol backbone protons and the octanoyl chain protons.
- The methine proton of the glycerol backbone (CH-OH) is expected to appear as a multiplet.
- The methylene protons adjacent to the ester linkages (CH₂-O-C=O) will appear as distinct multiplets.
- The protons of the octanoyl chains will appear as a triplet for the terminal methyl group, a triplet for the methylene group alpha to the carbonyl, and a series of multiplets for the other

methylene groups.

^{13}C NMR (125 MHz, CDCl_3):

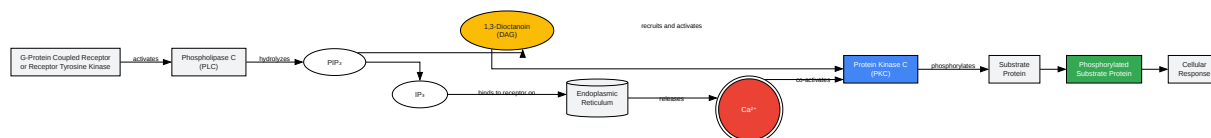
- The spectrum will show distinct signals for each carbon atom in the molecule.
- The carbonyl carbons of the ester groups will appear in the downfield region (around 170-180 ppm).
- The carbons of the glycerol backbone will have characteristic shifts, with the carbon bearing the hydroxyl group appearing at a different chemical shift than the two esterified carbons.
- The carbons of the octanoyl chains will show a series of signals in the aliphatic region.

Detailed 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for unambiguous assignment of all proton and carbon signals.[\[10\]](#)

Signaling Pathways and Applications

Diacylglycerol (DAG) Signaling Pathway

As a diacylglycerol, 1,3-**dioctanoin** can participate in cellular signaling. The canonical DAG signaling pathway involves the activation of Protein Kinase C (PKC). This pathway is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP_2), by phospholipase C (PLC), which generates DAG and inositol 1,4,5-trisphosphate (IP_3). DAG, along with calcium ions released from the endoplasmic reticulum in response to IP_3 , recruits and activates PKC at the cell membrane. Activated PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses, including cell growth, differentiation, and apoptosis.[\[14\]](#)[\[15\]](#)[\[16\]](#)

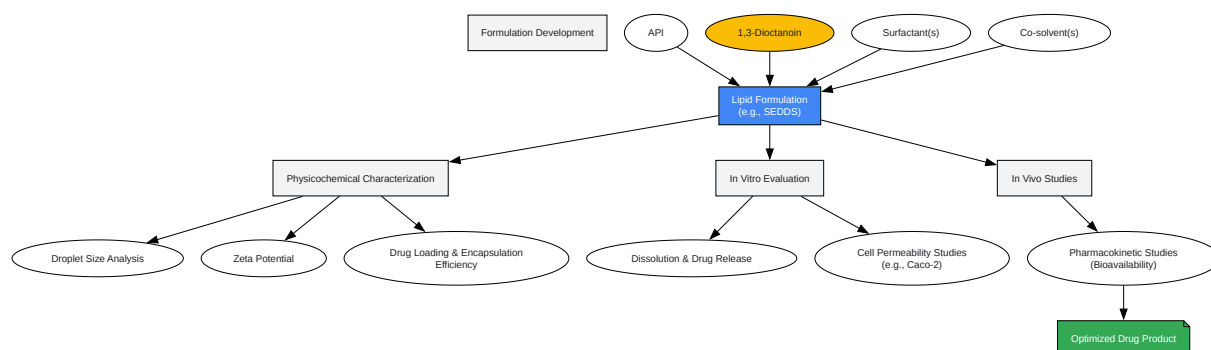


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Caption: Diacylglycerol (DAG) Signaling Pathway Activating Protein Kinase C (PKC).

Application in Drug Delivery

1,3-**Diocetanoïn** is utilized as a lipid excipient in the formulation of self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations to improve the oral bioavailability of poorly water-soluble drugs.[2] The workflow for developing such a formulation involves several key steps.



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Caption: Workflow for Lipid-Based Drug Delivery System Development with 1,3-**Dioctanoin**.

Conclusion

1,3-**Dioctanoin** is a well-characterized diacylglycerol with defined physicochemical properties that make it a versatile tool for researchers in both the pharmaceutical and life sciences. Its role as a lipid excipient is crucial for the development of advanced drug delivery systems for challenging molecules. Furthermore, its involvement in fundamental cellular signaling pathways provides opportunities for its use as a research tool to investigate metabolic processes. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, purification, and analysis of 1,3-**dioctanoin**, enabling its effective application in various research and development settings.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1,3-Dioctanoin: Properties, Analysis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3424662#physical-and-chemical-properties-of-1-3-dioctanoin>]

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